![molecular formula C11H6ClFO2 B3024543 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde CAS No. 591224-05-4](/img/structure/B3024543.png)
5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde
Overview
Description
“5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C11H6ClFO2 and a molecular weight of 224.62 . It is used in research and is classified under heterocyclic building blocks, fluorinated building blocks, chlorides, aryls, and aldehydes .
Molecular Structure Analysis
The molecular structure of “5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde” consists of a furan ring attached to a phenyl ring via a carbonyl group. The phenyl ring has chlorine and fluorine substituents .
Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their therapeutic efficacy. Researchers have explored furan-based compounds as potential antibacterial agents. The inclusion of the furan nucleus in drug design has led to the creation of innovative antibacterial agents. Notably, the compound’s antibacterial activity can be evaluated against both gram-positive and gram-negative bacteria . Further studies could focus on optimizing its antibacterial properties.
Anti-Inflammatory and Analgesic Properties
Furan compounds exhibit diverse biological effects, including anti-inflammatory and analgesic activities. Investigating the specific mechanisms underlying these properties could provide valuable insights for drug development .
Urease Inhibition
The presence of a chloro group in the furan ring may enhance the activity of urease inhibitors. Researchers have reported that electron-withdrawing substituents, such as the nitro group, contribute to increased urease inhibition. Further exploration of this aspect could lead to potential therapeutic applications .
Custom Synthesis and Bulk Manufacturing
Chemical suppliers offer 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde for custom synthesis and bulk manufacturing. Researchers interested in exploring its applications can access this compound for experimental purposes .
properties
IUPAC Name |
5-(4-chloro-2-fluorophenyl)furan-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEKTQYNJCJCQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358380 | |
Record name | 5-(4-chloro-2-fluorophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde | |
CAS RN |
591224-05-4 | |
Record name | 5-(4-chloro-2-fluorophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.